3-(1H-Imidazol-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid
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Overview
Description
3-(1H-Imidazol-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid is a compound that features an imidazole ring fused with a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines to produce imidazoles.
Marckwald Synthesis: This involves the reaction of alpha-halo ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines and thiols.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
3-(1H-Imidazol-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding . The benzopyran structure contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing a benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
3-(1H-Imidazol-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid is unique due to its combined imidazole and benzopyran structures, which provide a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
89782-02-5 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-imidazol-1-yl-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c16-13(17)9-1-2-12-10(5-9)6-11(7-18-12)15-4-3-14-8-15/h1-5,8,11H,6-7H2,(H,16,17) |
InChI Key |
FQDIVKBGDLPJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)C(=O)O)N3C=CN=C3 |
Origin of Product |
United States |
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